molecular formula C17H22N6O2 B2529207 1-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014008-15-1

1-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2529207
CAS No.: 1014008-15-1
M. Wt: 342.403
InChI Key: JBFAAAATVXGTGH-UHFFFAOYSA-N
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Description

1-allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of metal complexes involving pyrazolylpurine derivatives demonstrate their potential in creating metal-mediated base pairs, which could have implications in bioinorganic chemistry and the design of novel biomolecules (Sinha et al., 2015).
  • Research on mesoionic purinone analogs has led to the development of compounds that exhibit unique tautomeric forms and reactivities, hinting at their versatile applications in chemical synthesis and potentially in drug design (Coburn & Taylor, 1982).

Biological Activity and Medicinal Chemistry

  • Studies on the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives reveal their anticancer, anti-HIV-1, and antimicrobial activities. Such compounds could serve as a basis for the development of new therapeutic agents (Ashour et al., 2012).
  • The preparation of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide and related compounds, with their demonstrated stability and intramolecular interactions, could be of interest in pharmaceutical chemistry for the design of new drug molecules (Wang et al., 2008).

Photophysical and Photochemical Properties

  • Research on novel regenerable N-halamine polymeric biocides introduces compounds with high antibacterial activities. Such materials could have significant implications in developing antimicrobial coatings and treatments (Sun & Sun, 2001).
  • Studies on the photochemical synthesis of xanthine derivatives from pentoxifylline explore the potential of photochemistry in creating novel derivatives with unique properties, which could find applications in various scientific fields including organic synthesis and material science (Han et al., 2008).

Material Science and Polymer Chemistry

  • The synthesis of N-confused porphyrin derivatives with substituted positions showcases the potential of such compounds in the development of novel materials with specific optical or electronic properties, which could be utilized in sensors, organic electronics, or photodynamic therapy (Li et al., 2011).

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-yl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-7-8-21-15(24)13-14(20(6)17(21)25)18-16(22(13)10(2)3)23-12(5)9-11(4)19-23/h7,9-10H,1,8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFAAAATVXGTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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